2,5-Furandione, dihydro-3-(octadecen-1-yl)-

Beschreibung

Eigenschaften

IUPAC Name |

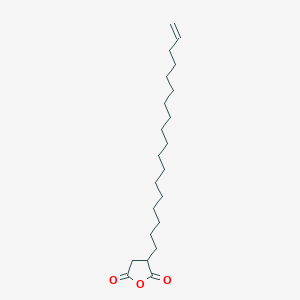

3-[(E)-octadec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYAKFYASWYOEB-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(octadecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28777-98-2, 19024-74-9 | |

| Record name | 2,5-Furandione, dihydro-3-(octadecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-(1-octadecenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(octadecen-1-yl)- typically involves the reaction of maleic anhydride with octadecene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Maleic anhydride+Octadecene→2,5-Furandione, dihydro-3-(octadecen-1-yl)-

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields of the product.

Industrial Production Methods

In industrial settings, the production of 2,5-Furandione, dihydro-3-(octadecen-1-yl)- is carried out in large-scale reactors. The process involves the continuous feeding of maleic anhydride and octadecene into the reactor, where the reaction takes place. The product is then purified using distillation or other separation techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Furandione, dihydro-3-(octadecen-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions where the octadecenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Compounds with different functional groups replacing the octadecenyl group

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

2,5-Furandione, dihydro-3-(octadecen-1-yl) is utilized in the synthesis of various polymers. Its structure allows it to act as a monomer or a modifier in polymer formulations. The compound can be incorporated into polyesters and polyamides, enhancing their mechanical properties and thermal stability.

Case Study : A study demonstrated that incorporating this compound into a polyester matrix improved tensile strength and thermal resistance compared to traditional polyesters .

Coatings and Adhesives

The compound serves as an important ingredient in the formulation of coatings and adhesives. Its reactivity allows for cross-linking with other materials, providing enhanced adhesion properties and durability.

Research Findings : Coatings formulated with octadecenylsuccinic anhydride exhibited superior water resistance and adhesion to various substrates compared to conventional coatings .

Surface Modifications

2,5-Furandione is used for surface modification of materials, particularly in improving hydrophobicity. This application is crucial in industries where water repellency is desired.

Example Application : In textile treatments, the compound has been shown to impart water-repellent properties to fabrics without compromising breathability .

Biomedical Applications

Recent studies have explored the use of this compound in biomedical applications, particularly in drug delivery systems. Its ability to form stable micelles makes it a candidate for encapsulating hydrophobic drugs.

Case Study Summary : Research involving the formulation of drug delivery systems using octadecenylsuccinic anhydride showed improved solubility and bioavailability of poorly soluble drugs .

Safety and Regulatory Aspects

The safety profile of 2,5-Furandione has been assessed through various toxicological studies. While it has shown some irritant properties, particularly upon inhalation or dermal exposure, it is generally considered safe for use in regulated applications when handled properly . Regulatory assessments have classified it under existing substances that require notification for new uses or formulations.

Wirkmechanismus

The mechanism of action of 2,5-Furandione, dihydro-3-(octadecen-1-yl)- involves its reactive anhydride group, which can undergo nucleophilic attack by various nucleophiles. This reactivity allows the compound to form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 3-(1-Octadecen-1-yl)dihydro-2,5-furandione

- Common Names : n-Octadecenylsuccinic anhydride (n-ODSA), Succinic anhydride, octadecenyl-

- CAS RN : 28777-98-2

- Molecular Formula : C22H38O3 (calculated based on structure)

- Structure: A succinic anhydride core (2,5-furandione) substituted with a monounsaturated C18 (octadecenyl) chain at the 3-position .

Properties :

- Molecular Weight : ~350.5 g/mol (estimated).

- Physical State : Likely a viscous liquid or low-melting solid due to the long hydrophobic chain.

- Reactivity : The anhydride group enables reactions with nucleophiles (e.g., amines, alcohols), making it useful in polymer crosslinking and surfactant synthesis.

Structural and Functional Comparison

The following table summarizes key structural and functional differences among 2,5-Furandione derivatives:

Key Differences and Trends

Alkyl Chain Length :

- Shorter Chains (C8–C12) : Compounds like OSA and DDSA exhibit lower viscosity and higher solubility in polar solvents, making them suitable for food-grade applications and epoxy resins .

- Longer Chains (C18–C24) : The C18 and C24 derivatives are more hydrophobic, enhancing their utility in water-resistant coatings and lubricants .

Substituent Type :

- Unsaturation : The octadecenyl (C18) and dodecenyl (C12) chains contain double bonds, which improve reactivity in polymerization and antioxidant activity .

- Branching : Branched derivatives (e.g., tetrapropenylsuccinic anhydride) exhibit lower crystallinity and improved thermal stability, critical for high-temperature lubricants .

Toxicity and Environmental Impact :

- The tetrapropenyl derivative (CAS 26544-38-7) shows moderate acute toxicity (LD50 oral, rat: 1,875 mg/kg; dermal, rabbit: 2,006 mg/kg) and low soil mobility (Koc: 825) .

Antioxidant Activity :

- The C18 derivative and its shorter-chain analog (dihydro-3-(2-tetradecenyl)-) demonstrate radical scavenging activity against NO and ABTS●+ radicals, attributed to the furandione moiety and alkyl chain synergy .

Polymer Chemistry

- Epoxy Resins : DDSA (C12) and n-ODSA (C18) are preferred for flexible epoxy systems, with the latter providing superior impact resistance .

Emerging Trends

- Fluorinated Derivatives : Perfluorinated analogs (e.g., CAS 253682-97-2) exhibit unique chemical resistance, expanding their use in aerospace and electronics .

Biologische Aktivität

2,5-Furandione, dihydro-3-(octadecen-1-yl)-, commonly referred to as Alkenylsuccinic Anhydride (ASA), is a compound with the molecular formula C22H38O3 and a molecular weight of 350.5 g/mol. This compound features a furan ring structure and a long-chain alkenyl substituent, which contribute to its unique chemical properties and potential biological activities. Research has indicated that derivatives of 2,5-furandione exhibit various biological activities, including antimicrobial and cytotoxic properties, making them of interest in pharmaceutical applications.

The structure of 2,5-Furandione, dihydro-3-(octadecen-1-yl)- includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Alkenyl Chain : An octadecenyl group that enhances the compound's amphiphilic nature.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-furandione possess significant antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential for developing new antimicrobial agents based on this compound. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Certain derivatives have shown cytotoxic effects on cancer cell lines. For instance:

- In vitro studies have reported that these compounds can induce apoptosis in specific cancer cells.

- The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Study 1: Occupational Exposure

A case study involving workers exposed to vapors of 2,5-Furandione highlighted significant health impacts:

- Symptoms included burning eyes, wheezing, and respiratory distress.

- Long-term exposure resulted in increased incidences of bronchitis and dermatitis among workers.

Case Study 2: Skin Sensitization

In a patch test involving 190 workers in ceramic factories:

- Only two individuals showed positive results for skin sensitization.

- This indicates a relatively low incidence of allergic reactions among exposed populations.

The biological activity of 2,5-Furandione may be attributed to its interaction with various biological macromolecules:

- Cellular Enzymes : The compound may inhibit enzyme activity involved in critical metabolic pathways.

- Receptors : Potential interactions with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.

Toxicological Profile

Toxicological assessments have classified 2,5-Furandione as an irritant:

- Eye Irritation : Severe irritation leading to corneal damage has been documented.

- Respiratory Irritation : Exposure can cause significant respiratory symptoms.

| Effect | Observations |

|---|---|

| Eye Irritation | Severe irritation; potential for corneal ulceration |

| Respiratory Effects | Wheezing; bronchitis among exposed workers |

| Skin Sensitization | Low incidence; positive results in patch tests |

Q & A

Q. What are the key synthetic routes for preparing 2,5-Furandione, dihydro-3-(octadecen-1-yl)-, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of maleic anhydride derivatives. For example, a common approach involves reacting maleic anhydride with octadecenyl alcohols or halides under controlled anhydrous conditions. A study on analogous compounds (e.g., octenylsuccinic anhydride) highlights the use of Friedel-Crafts acylation or nucleophilic substitution, with catalysts like BF₃·Et₂O improving yield . Purity optimization requires post-synthesis purification via vacuum distillation (boiling point ~328–371°C, depending on alkyl chain length ) followed by column chromatography using silica gel and non-polar solvents (e.g., hexane:ethyl acetate). Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How can the stereochemistry of 2,5-Furandione, dihydro-3-(octadecen-1-yl)- be characterized experimentally?

- Methodological Answer : The compound’s stereochemistry (e.g., cis/trans isomerism in the octadecenyl chain) can be resolved using H NMR and C NMR. For instance, coupling constants in H NMR (e.g., J = 10–12 Hz for trans double bonds) differentiate isomers. Additionally, NOESY spectroscopy identifies spatial proximity of protons in the alkyl chain . Computational tools like DFT calculations (e.g., Gaussian 09) can predict stable conformers, validated against experimental NMR data .

Q. What are the critical physicochemical properties of this compound for formulation in polymer research?

- Methodological Answer : Key properties include:

Q. How can hydrolysis kinetics of the anhydride group be quantified under aqueous conditions?

- Methodological Answer : Hydrolysis rates are measured via pH-stat titration or FTIR spectroscopy. For example, the disappearance of the anhydride C=O peak (~1770 cm⁻¹) and emergence of carboxylic acid peaks (~1700 cm⁻¹) are tracked over time. Buffer solutions (pH 4–9) simulate biological or environmental conditions. Activation energy () can be derived from Arrhenius plots .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Peaks at 1850–1770 cm⁻¹ (anhydride C=O stretch) and 1200–1000 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z ~434 for C28H52O3, analogous to tetracosenyl derivatives ).

- Elemental Analysis : Confirms %C, %H, and %O (deviation <0.3% from theoretical values) .

Advanced Research Questions

Q. How does alkyl chain length (e.g., octadecenyl vs. octenyl) influence reactivity in copolymerization?

- Methodological Answer : Longer alkyl chains (e.g., octadecenyl) reduce reactivity due to steric hindrance but enhance thermal stability in polymers. Comparative studies using DSC and TGA show that octadecenyl derivatives increase glass transition temperatures () by 10–15°C compared to shorter chains (e.g., octenyl). Reactivity is quantified via monomer conversion rates in radical-initiated copolymerization (e.g., with styrene), monitored by H NMR .

Q. What computational methods predict interactions of this compound with biological membranes?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model lipid bilayer interactions. The octadecenyl chain’s hydrophobicity drives embedding into phospholipid membranes, while the anhydride group may form hydrogen bonds with polar headgroups. Free energy calculations (MM-PBSA) quantify binding affinities . Experimental validation via fluorescence anisotropy (e.g., DPH probes) measures membrane fluidity changes .

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. biocompatibility) be resolved?

- Methodological Answer : Discrepancies arise from variations in hydrolytic degradation rates. For example, rapid hydrolysis in aqueous media generates succinic acid derivatives, which are biocompatible, while residual anhydride may cause cytotoxicity. Researchers should standardize assay conditions:

- Use HPLC to quantify hydrolysis products pre-assay .

- Employ MTT assays (IC₅₀ calculations) with controlled pH and incubation times .

Q. What strategies mitigate stereochemical instability during long-term storage?

- Methodological Answer :

Q. How does this compound perform as a monomer in biodegradable polymer synthesis?

- Methodological Answer :

It acts as a crosslinker in polyesters/polyanhydrides, enhancing mechanical strength. In vitro degradation studies (PBS, 37°C) show mass loss rates of 5–10%/week, tracked via GPC (molecular weight decline). Enzymatic degradation (e.g., lipase) accelerates breakdown, analyzed by LC-MS for oligomer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.